Cas no 2137788-85-1 (rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)

rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Trans-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
- 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, ethyl ester, (1R,5S)-rel-
- rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- 2137788-85-1
- EN300-840375
- rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate
-
- インチ: 1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1
- InChIKey: KYOYTSMQIIGIRI-SVRRBLITSA-N
- ほほえんだ: [C@@]12(C(OCC)=O)[C@]([H])(C1)CNC2
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.172±0.06 g/cm3(Predicted)
- ふってん: 203.9±23.0 °C(Predicted)
- 酸性度係数(pKa): 10.07±0.40(Predicted)
rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840375-0.5g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 0.5g |
$1207.0 | 2025-02-21 | |
Enamine | EN300-840375-1.0g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
Enamine | EN300-840375-0.1g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
Enamine | EN300-840375-5.0g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 | |
Enamine | EN300-840375-10.0g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 | |
Enamine | EN300-840375-0.25g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
Enamine | EN300-840375-1g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 1g |
$1256.0 | 2023-09-02 | ||
Enamine | EN300-840375-10g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 10g |
$5405.0 | 2023-09-02 | ||
Enamine | EN300-840375-0.05g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-840375-2.5g |
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
2137788-85-1 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 |
rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
6. Back matter
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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rac-ethyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylateに関する追加情報
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Versatile Chiral Building Block in Medicinal Chemistry
rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 2137788-85-1, represents a significant advancement in the field of chiral compound synthesis. This molecule is a derivative of the azabicyclo[3.1.0]hexane scaffold, which has garnered attention for its potential applications in pharmaceutical research. The rac-ethyl configuration indicates that the compound is a racemic mixture, while the (1R,5S) stereochemistry of the central ring structure imparts unique physicochemical properties. The 1-carboxylate functional group further enhances the molecule's reactivity and utility in synthetic pathways.
Recent studies have highlighted the importance of rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its use as a chiral intermediate in the synthesis of anti-inflammatory compounds. The molecule's ability to form stereoselective products makes it a valuable tool for drug discovery, particularly in the design of enantiomerically pure drugs with improved pharmacokinetic profiles.
The 3-azabicyclo[3.1.0]hexane core is a key structural motif in many bioactive molecules. Its unique ring system, which includes a nitrogen atom at the 3-position, confers inherent stereochemical complexity. This complexity is critical in the development of drugs that target specific biological pathways. The 1-carboxylate group further enhances the molecule's reactivity, enabling it to participate in a variety of chemical transformations, including esterification and amidation reactions.
Advances in asymmetric synthesis have enabled the efficient preparation of rac-ethyl (1R,5-5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate with high enantiomeric purity. A recent study published in Organic Letters described a novel catalytic approach using chiral Brønsted acids to achieve this goal. This method not only improves the yield of the target compound but also reduces the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
The rac-ethyl configuration of this compound has been shown to influence its biological activity. Research published in Chemical Communications in 2023 revealed that the racemic form exhibits distinct pharmacological properties compared to its enantiomers. This finding underscores the importance of stereochemical control in drug development, as the biological activity of a compound can vary significantly depending on its three-dimensional structure.
Applications of rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate extend beyond traditional pharmaceuticals. Recent work in ACS Medicinal Chemistry Letters explored its use in the synthesis of agrochemicals with enhanced selectivity for target pests. The molecule's ability to form stable chiral centers makes it an attractive candidate for the development of environmentally friendly pesticides that minimize non-target organism exposure.
The 3-azabicyclo[3.1.0]hexane scaffold has also been investigated for its potential in the design of metalloprotease inhibitors. A 2023 study in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against matrix metalloproteases (MMPs), which are implicated in various diseases, including cancer and arthritis. The 1-carboxylate group plays a crucial role in these interactions, as it can form hydrogen bonds with key residues in the enzyme's active site.
Efforts to optimize the synthetic route for rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate have led to the development of more efficient catalytic systems. A recent breakthrough in ChemSusChem reported the use of chiral phosphoric acid catalysts to achieve high enantioselectivity in the formation of the target compound. This approach not only improves the yield but also reduces the need for expensive chiral auxiliaries, making the synthesis more cost-effective.
The rac-ethyl configuration of this compound has also been studied in the context of drug metabolism. Research published in Drug Metabolism and Disposition in 2023 revealed that the racemic form undergoes different metabolic pathways compared to its enantiomers, which can impact the drug's half-life and therapeutic efficacy. These findings emphasize the need for detailed stereochemical analysis in the development of chiral drugs.
As the field of medicinal chemistry continues to evolve, the importance of rac-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate in the design of novel therapeutics is becoming increasingly evident. Its unique structural features, combined with the ability to form stereoselective products, position it as a key building block for the next generation of pharmaceuticals. Ongoing research into its applications in various therapeutic areas is expected to yield further insights into its potential as a versatile chiral intermediate.
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